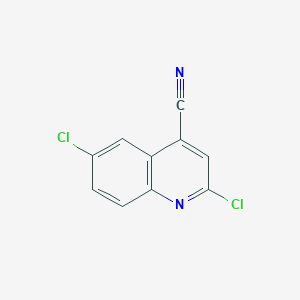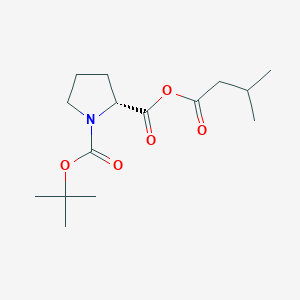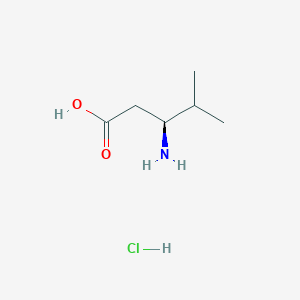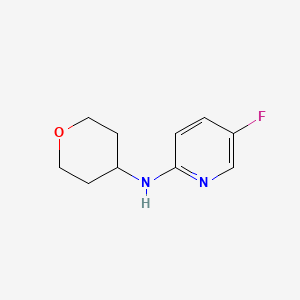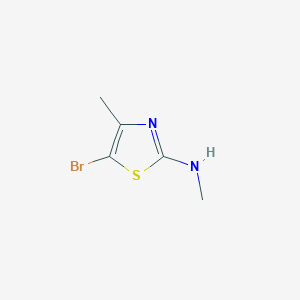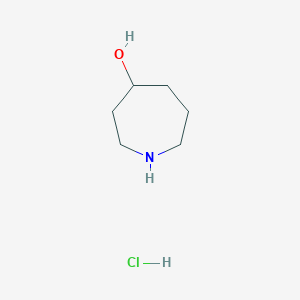
Azepan-4-ol hydrochloride
Übersicht
Beschreibung
Azepan-4-ol hydrochloride is an organic compound categorized as a heterocyclic compound . It has a CAS Number of 1159823-34-3 and a molecular weight of 151.64 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
Azepan-4-ol hydrochloride’s molecular structure consists of a saturated four-membered ring composed of oxygen and nitrogen atoms, with a hydroxy group attached to the nitrogen atom . Its linear formula is C6H14ClNO .Physical And Chemical Properties Analysis
Azepan-4-ol hydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Biochemistry: Enzyme and Protein Studies
Azepan-4-ol hydrochloride has been utilized in biochemistry for studying the structure-function relationships of enzymes and proteins. This compound helps in understanding the roles and mechanisms of these biological molecules, which is crucial for developing new drugs and therapies .
Pharmacology: Drug Development
In pharmacology, Azepan-4-ol hydrochloride is used in the synthesis of potential therapeutic agents. Its role in the development of new medications, particularly those targeting neurological disorders, is of significant interest due to its structural properties .
Chemical Synthesis: Gold-Catalyzed Reactions
This compound plays a role in chemical synthesis, especially in gold-catalyzed reactions. It is involved in the efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation, which is a method that shows high regioselectivities and good to excellent diastereoselectivities .
Material Science: Polymer Research
Azepan-4-ol hydrochloride is also relevant in material science, where it can be used in the study and development of new polymeric materials. Its properties may influence the physical characteristics of polymers, such as flexibility and durability .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, Azepan-4-ol hydrochloride is important for chromatographic and spectroscopic analyses. It can serve as a standard or reference compound in various analytical techniques, aiding in the identification and quantification of substances .
Environmental Science: Pollution Monitoring
The compound’s role in environmental science includes monitoring pollution levels. It can be used in the analysis of environmental samples to detect contaminants and assess the impact of pollutants on ecosystems .
Food and Agriculture: Safety Testing
Lastly, Azepan-4-ol hydrochloride finds application in food and agriculture for safety testing. It can be used to analyze food products and agricultural materials for the presence of harmful substances, ensuring consumer safety .
Safety And Hazards
Azepan-4-ol hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Zukünftige Richtungen
While specific future directions for Azepan-4-ol hydrochloride are not mentioned in the available resources, it’s clear that the compound is actively used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . This suggests that Azepan-4-ol hydrochloride will continue to be a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYAGKOXTPXDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694879 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-4-ol hydrochloride | |
CAS RN |
1159823-34-3 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



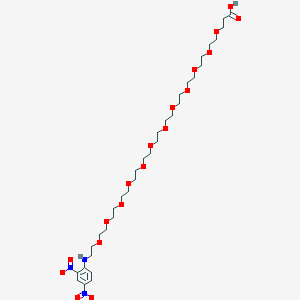
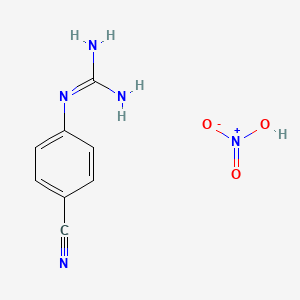

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)

